Ethyl 2-chloro-3-oxopentanoate

Reactivity Nucleophilic Substitution Enolate Chemistry

Ethyl 2-chloro-3-oxopentanoate (CAS 24045-73-6) is a chlorinated β-ketoester with the molecular formula C7H11ClO3 and a molecular weight of 178.61 g/mol. Structurally, it features an α-chloro substituent adjacent to a β-ketoester moiety, imparting distinctive reactivity for nucleophilic substitution and condensation reactions.

Molecular Formula C7H11ClO3
Molecular Weight 178.61 g/mol
CAS No. 24045-73-6
Cat. No. B1338114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-3-oxopentanoate
CAS24045-73-6
Molecular FormulaC7H11ClO3
Molecular Weight178.61 g/mol
Structural Identifiers
SMILESCCC(=O)C(C(=O)OCC)Cl
InChIInChI=1S/C7H11ClO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3
InChIKeyGEMFOQNVIPGLNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-chloro-3-oxopentanoate CAS 24045-73-6: A Chlorinated β-Ketoester Intermediate for Pharmaceutical and Agrochemical Synthesis


Ethyl 2-chloro-3-oxopentanoate (CAS 24045-73-6) is a chlorinated β-ketoester with the molecular formula C7H11ClO3 and a molecular weight of 178.61 g/mol [1]. Structurally, it features an α-chloro substituent adjacent to a β-ketoester moiety, imparting distinctive reactivity for nucleophilic substitution and condensation reactions [2]. This compound is primarily employed as a versatile synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals , and it has been identified as an activator of peroxisome proliferator-activated receptors (PPARα and PPARγ) .

Why Ethyl 2-chloro-3-oxopentanoate Cannot Be Replaced by Generic β-Ketoesters or Chloro-Analogs


Even closely related chlorinated β-ketoesters exhibit significant variation in reactivity and biological profile due to subtle structural differences. For instance, the position of the chlorine atom (α vs. γ) or the length of the alkyl chain directly impacts the compound's acid dissociation constant (pKa), influencing nucleophilic substitution rates and enolate formation efficiency . Ethyl 2-chloro-3-oxopentanoate (pKa 7.81) is markedly more acidic than its γ-chloro isomer (pKa 9.56) and slightly more acidic than its butanoate analog (pKa 7.92) , which translates into distinct kinetic behavior in synthetic applications. Furthermore, its specific structure has been implicated in dual PPARα/γ activation, a property not shared by all in-class compounds . These quantifiable differences underscore why generic substitution without empirical validation risks compromising both synthetic efficiency and intended biological outcomes.

Ethyl 2-chloro-3-oxopentanoate: Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Acidity (Lower pKa) Compared to Ethyl 2-Chloroacetoacetate

Ethyl 2-chloro-3-oxopentanoate exhibits a predicted pKa of 7.81 ± 0.46, which is lower (more acidic) than that of its shorter-chain analog, ethyl 2-chloroacetoacetate (CAS 609-15-4), which has a predicted pKa of 7.92 ± 0.46 . This increased acidity facilitates more efficient enolate generation and α-substitution reactions under milder basic conditions, potentially improving reaction yields and reducing side-product formation in synthetic sequences requiring α-functionalization.

Reactivity Nucleophilic Substitution Enolate Chemistry

Significantly Lower pKa vs. γ-Chloro Isomer (Ethyl 4-Chloroacetoacetate)

The α-chloro substitution in ethyl 2-chloro-3-oxopentanoate results in a pKa of 7.81 ± 0.46, whereas the γ-chloro isomer, ethyl 4-chloroacetoacetate (CAS 638-07-3), has a substantially higher predicted pKa of 9.56 ± 0.46 . This difference of 1.75 pKa units corresponds to the target compound being approximately 56 times more acidic than its γ-chloro counterpart. Consequently, the α-chloro isomer is far more readily deprotonated, enabling regioselective enolate formation at the α-position, a key requirement for specific alkylation or acylation reactions that are not feasible with the γ-chloro analog under comparable conditions.

Regioselectivity Reactivity Enolate Chemistry

Distinct Physical Properties vs. Methyl Ester Analog (Methyl 2-Chloro-3-oxopentanoate)

Ethyl 2-chloro-3-oxopentanoate (MW 178.61 g/mol) has a reported boiling point of 125 °C at 17 Torr and a predicted density of 1.141 ± 0.06 g/cm³ . Its methyl ester analog, methyl 2-chloro-3-oxopentanoate (CAS 114192-09-5; MW 164.59 g/mol), exhibits a lower boiling point of 77–79 °C at 13 hPa and a higher density of 1.199 g/mL at 20 °C . The higher boiling point of the ethyl ester can be advantageous for reactions requiring elevated temperatures or for purification by distillation, while its lower density may influence phase separation behavior in biphasic reaction mixtures.

Physical Properties Purification Scale-up

Dual PPARα/γ Activation Potential: Class-Level Differentiation

Ethyl 2-chloro-3-oxopentanoate has been specifically identified as an activator of both PPARα and PPARγ in preclinical studies, and is noted to be structurally modified to increase the potency of activation relative to parent fatty acid structures . In primate studies, this compound reduced serum triglyceride levels and inhibited lipid accumulation in the liver, kidney, and heart . While direct comparative EC₅₀ data against other 2-chloro-3-oxoesters are not publicly available, the explicit targeting of both PPARα and PPARγ distinguishes it from many β-ketoester intermediates, which typically lack documented biological activity. This dual-receptor profile positions it uniquely among synthetic intermediates that may also serve as pharmacological tool compounds.

PPAR Agonist Metabolic Research Drug Discovery

Standard Purity and Batch Consistency for Reproducible Research

Commercial suppliers typically provide ethyl 2-chloro-3-oxopentanoate with a standard purity of 95%, as verified by NMR, HPLC, and GC analytical methods . This level of purity is comparable to that of other chlorinated β-ketoesters such as ethyl 2-chloroacetoacetate (commonly ≥95% by GC) and ethyl 4-chloroacetoacetate (95%), ensuring a consistent baseline for research applications. However, the specific combination of a C5 backbone with an α-chloro substituent is not universally available at this purity grade across all vendors, making supplier selection and quality verification a key procurement consideration.

Quality Control Reproducibility Procurement

High-Value Application Scenarios for Ethyl 2-chloro-3-oxopentanoate Based on Quantitative Evidence


Synthesis of Heterocyclic Pharmacophores via α-Chloro-β-Ketoester Reactivity

The enhanced acidity (pKa 7.81) and α-chloro substitution make ethyl 2-chloro-3-oxopentanoate an ideal precursor for constructing thiazole, oxazole, and pyrazole rings—core motifs in numerous pharmaceutical agents. The compound's ability to undergo regioselective enolate formation under mild conditions (as inferred from its lower pKa relative to analogs) enables efficient nucleophilic substitution and condensation with thioureas, hydrazines, or hydroxylamine to yield heterocycles in fewer steps . Its distinct physical properties (boiling point 125 °C at 17 Torr) also allow for straightforward purification via distillation, a key advantage in process chemistry scale-up .

PPARα/γ Dual Agonist Probe for Metabolic Disease Research

In research programs targeting dyslipidemia, type 2 diabetes, or non-alcoholic fatty liver disease, ethyl 2-chloro-3-oxopentanoate serves as a unique probe compound due to its documented dual activation of PPARα and PPARγ . While not a drug candidate itself, it provides a simplified scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. The compound's ability to reduce serum triglycerides in primate models further supports its utility in preclinical metabolic research, distinguishing it from other β-ketoester intermediates that lack validated biological activity .

Continuous Flow Chemistry and Sustainable Manufacturing

The well-defined reactivity profile and moderate boiling point of ethyl 2-chloro-3-oxopentanoate make it compatible with continuous flow reactors, a technology that can improve reaction control, safety, and yield while reducing waste [1]. Its relatively low molecular weight (178.61 g/mol) and predictable nucleophilic substitution behavior facilitate rapid optimization of flow conditions for multi-step sequences, aligning with industry trends toward sustainable and scalable manufacturing processes.

Technical Documentation Hub

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